Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of benzyl chloroformate with 4-chlorophenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain enzymes, thereby disrupting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-(4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Benzyl 1-(4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Benzyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Uniqueness
The presence of the 4-chlorophenyl group in Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C16H12ClN3O3 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
benzyl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)20-16(22)18-14(19-20)15(21)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,22) |
InChI Key |
GGUMCTPMXGCNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NN(C(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.